molecular formula C18H11NO4S B2434792 (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 361478-89-9

(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2434792
CAS No.: 361478-89-9
M. Wt: 337.35
InChI Key: CKWVFTGJXMCKHJ-UHFFFAOYSA-N
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Description

(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications in various fields. This compound is a hybrid molecule combining benzothiazole and chromene moieties, which are known for their diverse pharmacological properties.

Preparation Methods

The synthesis of (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent by inhibiting ATR kinase, a master regulator of the DNA damage response pathway .

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an ATR kinase inhibitor, it interferes with the DNA damage response pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

(1,3-benzothiazol-2-yl)methyl 4-oxo-4H-chromene-2-carboxylate can be compared with other benzothiazole and chromene derivatives. Similar compounds include 2-(1,3-Benzothiazol-2-yl)-4H-chromen-4-one and 4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid . These compounds share structural similarities but may differ in their specific biological activities and applications. The unique combination of benzothiazole and chromene moieties in this compound contributes to its distinct pharmacological profile and potential therapeutic benefits.

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4S/c20-13-9-15(23-14-7-3-1-5-11(13)14)18(21)22-10-17-19-12-6-2-4-8-16(12)24-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWVFTGJXMCKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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